molecular formula C14H12N4O B14364004 2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 93132-30-0

2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B14364004
CAS No.: 93132-30-0
M. Wt: 252.27 g/mol
InChI Key: YFWFTUVLNUHBEI-UHFFFAOYSA-N
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Description

2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step procedures. One common method includes the condensation of nicotinic acid with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylpropylamine) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) to form an ester intermediate. This intermediate is then oxidized with 3-chloroperoxybenzoic acid (mCPBA) to yield a pyridine N-oxide, which undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like mCPBA.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: mCPBA in an organic solvent.

    Reduction: NaBH4 in ethanol.

    Substitution: TMSCN in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA yields pyridine N-oxides, while reduction with NaBH4 can lead to the formation of alcohol derivatives.

Scientific Research Applications

2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific molecular targets such as CDK2/cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the active site of the kinase, preventing its interaction with substrates necessary for cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK2 makes it a promising candidate for anticancer drug development .

Properties

CAS No.

93132-30-0

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

2-methyl-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H12N4O/c1-10-17-13-12(3-2-6-16-13)14(19)18(10)9-11-4-7-15-8-5-11/h2-8H,9H2,1H3

InChI Key

YFWFTUVLNUHBEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1CC3=CC=NC=C3

Origin of Product

United States

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